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Dihydronovobiocin - 29826-16-2

Dihydronovobiocin

Catalog Number: EVT-3163079
CAS Number: 29826-16-2
Molecular Formula: C31H38N2O11
Molecular Weight: 614.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydronovobiocin is a derivative of novobiocin, an aminocoumarin antibiotic. [] While novobiocin itself has been studied for its antibacterial properties, dihydronovobiocin serves primarily as a valuable tool in scientific research. Its primary application lies in studying and characterizing DNA gyrase, a bacterial enzyme, and exploring potential inhibitors for this enzyme. []

Future Directions
  • Exploring Structure-Activity Relationships: Further investigation into the structure-activity relationship of dihydronovobiocin and its derivatives could lead to the development of more potent and specific DNA gyrase inhibitors. []
  • Investigating Autophagy Modulation Potential: The role of dihydronovobiocin in autophagy modulation warrants further investigation. [] Understanding its impact on LC3A and LC3B could lead to novel therapeutic approaches for diseases involving autophagy dysregulation.
Source and Classification

Dihydronovobiocin is synthesized from novobiocin, which is produced by the bacterium Streptomyces niveus. It falls under the classification of antibiotics and is further categorized as an aminocoumarin antibiotic. The chemical structure of dihydronovobiocin includes a coumarin nucleus, which is essential for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydronovobiocin typically involves chemical modifications of novobiocin. One common method includes:

  1. Reduction Reaction: Novobiocin undergoes reduction using reducing agents such as lithium aluminum hydride or sodium borohydride. This process transforms the double bond in the coumarin structure into a saturated bond, yielding dihydronovobiocin.
  2. Purification: The resultant product is purified through chromatography techniques to isolate dihydronovobiocin from unreacted novobiocin and by-products.
Novobiocin+Reducing AgentDihydronovobiocin+By products\text{Novobiocin}+\text{Reducing Agent}\rightarrow \text{Dihydronovobiocin}+\text{By products}

This method allows for the efficient production of dihydronovobiocin while maintaining high purity levels.

Molecular Structure Analysis

Structure and Data

Dihydronovobiocin possesses a complex molecular structure characterized by its coumarin core. The molecular formula is C20H22N2O5C_{20}H_{22}N_2O_5, and its molecular weight is approximately 370.4 g/mol. The structural representation includes:

  • Coumarin Ring: A bicyclic structure that is essential for its biological activity.
  • Amino Group: Contributes to its interaction with bacterial enzymes.
  • Hydroxyl Groups: Affect solubility and reactivity.

The three-dimensional conformation of dihydronovobiocin allows it to fit into the active site of DNA gyrase effectively, inhibiting its function.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydronovobiocin participates in several chemical reactions, primarily involving:

  1. Enzymatic Reactions: As an inhibitor of DNA gyrase, it binds to the enzyme's active site, preventing DNA replication in susceptible bacteria.
  2. Chemical Stability Tests: Evaluations of its stability under various pH levels and temperatures indicate that it retains activity over a wide range of conditions.

The mechanism by which dihydronovobiocin inhibits DNA gyrase involves competitive inhibition, where it competes with DNA for binding to the enzyme.

Mechanism of Action

Process and Data

The mechanism of action of dihydronovobiocin involves:

  1. Inhibition of DNA Gyrase: Dihydronovobiocin binds to the ATP-binding site of DNA gyrase, inhibiting its ability to introduce negative supercoils into DNA.
  2. Disruption of Bacterial Replication: By preventing proper DNA replication, dihydronovobiocin effectively halts bacterial growth and reproduction.

This mechanism highlights the compound's potential as an antimicrobial agent against various Gram-positive bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydronovobiocin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 150°C to 155°C, indicating thermal stability.

These properties are crucial for determining the compound's formulation in pharmaceutical applications.

Applications

Scientific Uses

Dihydronovobiocin has several significant applications in scientific research and medicine:

  1. Antimicrobial Agent: Its primary application is as an antibiotic against Gram-positive bacterial infections.
  2. Research Tool: Used in studies investigating bacterial resistance mechanisms and the role of DNA gyrase in bacterial physiology.
  3. Potential Anticancer Properties: Emerging research suggests that dihydronovobiocin may have anticancer effects by targeting similar pathways involved in cancer cell proliferation.
Biosynthesis and Structural Elucidation of Dihydronovobiocin

Enzymatic Pathways in Dihydronovobiocin Production

Precursor Utilization and Modular Assembly Mechanisms

Dihydronovobiocin biosynthesis in Streptomyces species employs a sophisticated multi-enzyme cascade that integrates three primary precursors: 4-hydroxybenzoic acid (4-HBA) derived from the shikimate pathway, L-tyrosine as the coumarin ring precursor, and noviose (a deoxysugar) from glucose metabolism [2] [8]. The assembly begins with the activation of 4-HBA by an adenylation domain within the nonribosomal peptide synthetase (NRPS) module NovH, forming an adenylate intermediate. Concurrently, L-tyrosine undergoes oxidative coupling to 4-HBA via cytochrome P450 NovI, generating the core 3-amino-4-hydroxycoumarin (AHC) scaffold [2] [5]. The noviose moiety, synthesized through a series of dehydrations and epimerizations catalyzed by enzymes NovS (dTDP-4-keto-6-deoxyhexose reductase), NovT (dTDP-glucose 4,6-dehydratase), and NovW (dTDP-4-keto-6-deoxyglucose 3,5-epimerase), is subsequently attached to the AHC unit by glycosyltransferase NovM [8].

A critical divergence from novobiocin biosynthesis occurs at the reduction step catalyzed by β-ketotyrosyl-reductase NovJ. Unlike novobiocin, which retains an unsaturated prenyl side chain, dihydronovobiocin features a saturated dihydro-prenyl group due to the NADPH-dependent reduction of the α,β-unsaturated ketone in the prenylated 4-HBA intermediate [8]. This reduction is facilitated by the stereospecific activity of NovJ, which exhibits strict specificity for the (S)-enantiomer of the substrate [5].

Table 1: Key Enzymes in Dihydronovobiocin Modular Assembly

EnzymeGeneFunctionPrecursor/Substrate
Adenylating EnzymenovHActivates 4-HBA via adenylation4-HBA, ATP
Cytochrome P450novICouples L-tyrosine to 4-HBA; forms 3-amino-4-hydroxycoumarin scaffold4-HBA-adenylate, L-tyrosine
β-Ketotyrosyl-ReductasenovJNADPH-dependent reduction of prenyl side chain (forms dihydro derivative)Prenylated AHC intermediate
GlycosyltransferasenovMAttaches noviose sugar to AHC scaffoldNoviose-DP, AHC

Role of Tailoring Enzymes in Structural Modifications

Tailoring enzymes introduce structural refinements essential for dihydronovobiocin’s bioactivity. Carbamoyltransferase NovN transfers a carbamoyl group from carbamoyl phosphate to the 4-hydroxyl of the noviose sugar, enhancing molecular recognition of the DNA gyrase target [8]. Methyltransferase NovO methylates the phenolic hydroxyl of the coumarin ring, a modification critical for antibiotic potency [5] [8]. The absence of prenyltransferase NovQ activity—a key enzyme in novobiocin’s unsaturated prenyl chain formation—confers saturation in dihydronovobiocin. This structural difference arises from the termination of the pathway prior to prenylation or the action of alternative reductases [5] [8]. Kinetic studies reveal that NovN operates via a compulsory-order mechanism, with carbamoyl phosphate binding preceding acceptor substrate binding (Km = 18 µM for noviose-AHC) [8].

Comparative Analysis with Novobiocin Biosynthetic Clusters

The dihydronovobiocin and novobiocin biosynthetic gene clusters (BGCs) share a conserved 23.4 kb core region encoding 20 enzymes but exhibit critical divergences [2] [8] [10]:

  • Gene Deletion in Dihydronovobiocin Cluster: The novQ gene, encoding the ABBA prenyltransferase responsible for attaching the unsaturated prenyl moiety in novobiocin, is functionally inactive or absent in dihydronovobiocin producers. This results in the accumulation of the saturated intermediate [8].
  • Regulatory Differences: Quantitative RT-PCR analyses demonstrate that transcription of the novH-novW operon (16 genes) is 5-fold lower in dihydronovobiocin-producing strains due to attenuated promoter activity upstream of novH. This operon includes reductases (NovJ) and glycosyltransferases (NovM) but lacks novQ expression [10].
  • Resistance Gene Dynamics: Both clusters harbor gyrBR, encoding a resistant DNA gyrase B subunit. However, in dihydronovobiocin producers, gyrBR is co-transcribed with biosynthetic genes only during early growth phases. Under antibiotic stress, it switches to a standalone promoter, a response modulated by DNA supercoiling [10].

Table 2: Divergences Between Novobiocin and Dihydronovobiocin Biosynthetic Clusters

FeatureNovobiocin BGCDihydronovobiocin BGCFunctional Consequence
PrenyltransferasenovQ present (functional)novQ absent/inactiveUnsaturated vs. saturated prenyl chain
novH Promoter StrengthStrong (NovG-dependent)Weak (NovG-independent)5-fold higher novobiocin yield
CarbamoyltransferasenovN presentnovN presentConserved noviose modification
gyrBR RegulationCo-transcribed with biosynthetic genesIndependent under stressDelayed resistance activation

Genetic Engineering Approaches for Yield Optimization

Heterologous Expression: Expression of the entire dihydronovobiocin BGC in Streptomyces coelicolor M512 using φC31 phage integrase-mediated chromosomal integration increased titers by 150% compared to native S. spheroides. This strain’s superior phosphopantetheinyl transferase activity enhances NovH (NRPS) functionality [5].

Promoter Engineering: Replacement of the native novH promoter with the constitutive ermE promoter elevated transcript levels of downstream genes (e.g., *novJ, novM) by 8-fold, as quantified by RT-qPCR. This intervention overcame bottlenecks in the dihydro-prenyl assembly line [10].

CRISPR-Cas9-Mediated Refactoring: In S. lividans TK24, deletion of nonessential regulatory genes novE and novG—which repress the novH operon—increased dihydronovobiocin yield by 200%. Simultaneous overexpression of novJ (reductase) and novN (carbamoyltransferase) using synthetic operons optimized flux through the late biosynthetic steps [6] [10].

Table 3: Genetic Engineering Strategies for Enhanced Dihydronovobiocin Production

ApproachHost StrainModificationYield Improvement
Heterologous ExpressionS. coelicolor M512φC31-integrated whole BGC150% vs. native
Promoter ReplacementS. spheroides ∆novGermE promoter upstream of *novH8-fold transcript increase
CRISPR-Cas9 RefactoringS. lividans TK24∆novE/∆novG; novJ-novN operon fusion200%

Properties

CAS Number

29826-16-2

Product Name

Dihydronovobiocin

IUPAC Name

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate

Molecular Formula

C31H38N2O11

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1

InChI Key

JJYCENBZIMIWTM-KGSXXDOSSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O

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